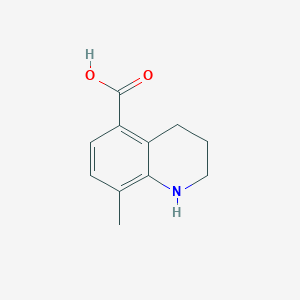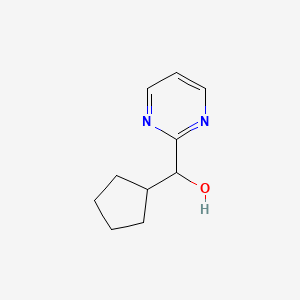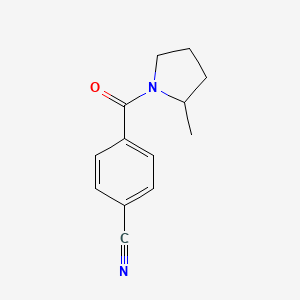
4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile
Übersicht
Beschreibung
“4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.27 . This compound is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile” and similar compounds has been reported in the literature . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The InChI code for “4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile” is 1S/C13H14N2O/c1-10-3-2-8-15(10)13(16)12-6-4-11(9-14)5-7-12/h4-7,10H,2-3,8H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile” are not mentioned in the search results, the compound is likely to participate in reactions typical of nitriles, carbonyls, and pyrrolidines .Physical And Chemical Properties Analysis
“4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The compound “4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile” contains a pyrrolidine ring . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Antibacterial Activity
Compounds containing a pyrrolidine ring have been shown to have antibacterial activity . The activity can vary depending on the substituents attached to the ring .
Anti-Inflammatory Drugs
Pyrrole, a similar compound to pyrrolidine, is known to have diverse applications in therapeutically active compounds including anti-inflammatory drugs .
Antitumor Agents
Pyrrole subunit is also used in the development of antitumor agents . Given the structural similarity, “4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile” could potentially be used in similar applications.
Inhibition of Reverse Transcriptase
Compounds containing a pyrrole subunit are known to inhibit reverse transcriptase, an enzyme used by retroviruses such as HIV . This suggests potential applications of “4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile” in antiviral therapies.
Protein Kinase Inhibitors
Pyrrole-containing compounds have been used as protein kinase inhibitors . Protein kinases play a key role in cell regulation and signaling, making them a target for therapeutic intervention in a variety of diseases.
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile” and similar compounds could involve further optimization of their structures to enhance their activity as selective androgen receptor modulators (SARMs) . Additionally, these compounds could be investigated for potential applications in other therapeutic areas.
Eigenschaften
IUPAC Name |
4-(2-methylpyrrolidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-3-2-8-15(10)13(16)12-6-4-11(9-14)5-7-12/h4-7,10H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYWVPELXZACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpyrrolidine-1-carbonyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




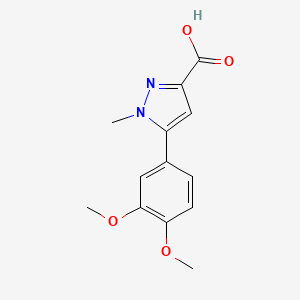
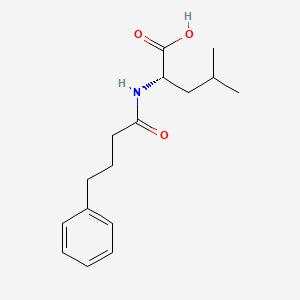
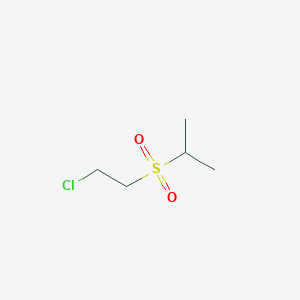
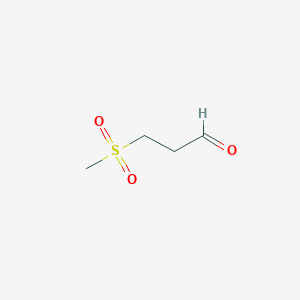
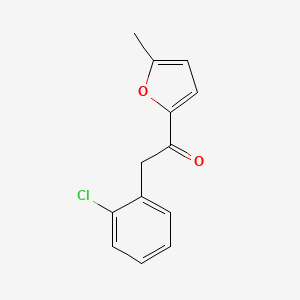

![Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B3376258.png)


